molecular formula C36H54O10 B15136261 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B15136261
M. Wt: 646.8 g/mol
InChI Key: NUSHOJSYOLRGAX-ALBXZGMBSA-N
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Description

This compound is a triterpenoid saponin characterized by a pentacyclic triterpene core substituted with a carboxy group at the 8a position and a formyl group at the 4 position. Its glycosidic moiety consists of a hexose sugar (oxane ring) with hydroxyl and carboxylic acid groups. The molecular formula is C₄₈H₇₀O₁₆, with a molecular weight of 943.06 g/mol (estimated based on structural analogs) . Key features include:

  • Polarity: High due to multiple hydroxyl and carboxyl groups.
  • Synthetic Origin: Likely derived from plant sources, as triterpenoid saponins are common in medicinal plants .

Properties

Molecular Formula

C36H54O10

Molecular Weight

646.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H54O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,18,20-27,29,38-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t20-,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36-/m0/s1

InChI Key

NUSHOJSYOLRGAX-ALBXZGMBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically starts with the formation of the polycyclic core, followed by the introduction of the functional groups. Key steps may include:

    Cyclization reactions: to form the polycyclic structure.

    Oxidation and reduction reactions: to introduce and modify functional groups.

    Protecting group strategies: to control the reactivity of different parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling up: the reactions to industrial scale.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Use of catalysts: to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may yield alcohols or alkanes.

    Substitution: may yield halogenated compounds or other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes: or receptors, altering their activity.

    Modulating signaling pathways: involved in cellular processes.

    Interacting with DNA or RNA: , affecting gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound shares a triterpenoid backbone with other saponins but differs in substituents and glycosylation patterns. Below is a comparison with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polar Surface Area (Ų) XlogP
Target Compound C₄₈H₇₀O₁₆ (estimated) 943.06 8a-carboxy, 4-formyl, hexose sugar ~350 -0.5
[(2S…)]-Triterpene Glycoside C₅₃H₈₈O₂₂ 1077.30 8a-carboxy, hexose and trihydroxyoxane sugars 354.00 0.60
[(2S…)]-Triterpene Glycoside C₅₉H₉₆O₂₆ 1221.40 Multiple hydroxyls, branched sugars 413.00 -1.20
Escin C₅₅H₈₆O₂₄ 1131.25 Acetoxy, hydroxymethyl, branched glycosylation ~400 1.20
MOL003515 (Triterpene Dicarboxylic Acid) C₃₃H₄₈O₆ 564.70 3-hydroxy, 8a-carboxy ~150 3.50

Key Observations :

  • Higher polarity compared to MOL003515 (XlogP -0.5 vs. 3.5) suggests better aqueous solubility but lower membrane permeability .
Bioactivity and Target Profiles
Compound Predicted/Reported Targets Key Bioactivities
Target Compound NF-kappa-B, DNA topoisomerase IIα, cannabinoid receptors Anti-inflammatory, anticancer, oxidative stress modulation
Escin Akt-Nrf2 pathway, VEGF receptors Anti-edematous, venotonic, anti-inflammatory
MOL003515 Steroid biosynthesis enzymes Limited bioactivity data; potential metabolic modulation
[(2S…)]-Triterpene DNA repair enzymes, neurotransmitter receptors Neuroprotective, antimicrobial (predicted)

Mechanistic Insights :

  • The target compound’s NF-kappa-B inhibition aligns with Escin’s anti-inflammatory effects but lacks Escin’s Nrf2 activation .
  • Unlike MOL003515, the target compound’s carboxy and formyl groups may enable unique interactions with kinases and DNA-binding proteins .
ADMET and Drug-Likeness
Parameter Target Compound Escin MOL003515
Oral Bioavailability Low (predicted) Moderate Low
BBB Penetration No No Yes
CYP Inhibition High (CYP3A4) Low Moderate
Ames Test (Mutagenicity) Negative Negative Not reported

Critical Notes:

  • The target compound’s high CYP inhibition risk may limit therapeutic use compared to Escin .
  • Poor BBB penetration is consistent with most triterpenoid saponins due to high polarity .

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